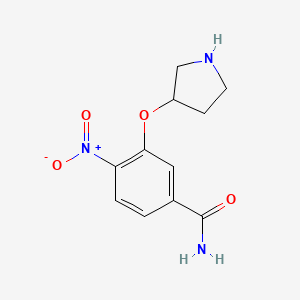

Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)-

Description

Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)- is a chemical compound with the molecular formula C11H14ClN3O4 and a molecular weight of 287.7 . This compound is characterized by the presence of a benzamide core substituted with a nitro group and a pyrrolidinyloxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

4-nitro-3-pyrrolidin-3-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c12-11(15)7-1-2-9(14(16)17)10(5-7)18-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSJHWCMGGCDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282528 | |

| Record name | 4-Nitro-3-(3-pyrrolidinyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917943-03-4 | |

| Record name | 4-Nitro-3-(3-pyrrolidinyloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917943-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-3-(3-pyrrolidinyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)- involves several steps, typically starting with the preparation of the benzamide core. The nitro group is introduced through nitration reactions, while the pyrrolidinyloxy group is added via nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The pyrrolidinyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)-, with the molecular formula , is a chemical compound utilized in various scientific research fields.

Scientific Research Applications

- Chemistry Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)-, is used as a building block for synthesizing more complex molecules.

- Biology It is investigated for its potential biological activities and interactions with biomolecules.

- Medicine This compound is explored for potential therapeutic applications, including its use as a precursor in drug development. N-(3-pyrrolidinyl)benzamide derivatives have high selectivity and potent affinity for dopamine D3 and/or D4 receptors, suggesting potential psychotropic actions against diseases such as schizophrenia, emotional disorder, anxiety, sleep disorder, organic mental disorder, drug abuse, and personality disorder. They may also have central and/or peripheral actions against diseases accompanied by difficulty of movement (e.g., Parkinson's disease), as well as sexual disorder, pain, vomiting, hypertension, urination, diarrhea, and digestive organ indefinite complaint, while side effects such as extrapyramidal symptoms and endocrine symptoms are reduced .

- Industry It is used in the production of specialty chemicals and materials.

Chemical Reactions

Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)- undergoes several chemical reactions:

- Oxidation The nitro group can be reduced to an amino group under specific conditions.

- Reduction The compound can undergo reduction reactions to form different derivatives.

- Substitution The pyrrolidinyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)- involves its interaction with specific molecular targets. The nitro group and pyrrolidinyloxy moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)- can be compared with other similar compounds, such as:

- Benzamide, 4-nitro-3-(2-pyrrolidinyloxy)-

- Benzamide, 4-nitro-3-(4-pyrrolidinyloxy)-

These compounds share similar structural features but differ in the position of the pyrrolidinyloxy group. The unique positioning of the pyrrolidinyloxy group in Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)- contributes to its distinct chemical and biological properties .

Biological Activity

Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)- is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)- features a benzamide core substituted with a nitro group and a pyrrolidinyloxy moiety. This unique configuration is believed to contribute to its biological activity.

Anticonvulsant Activity

Research has demonstrated that benzamide derivatives containing pyrrolidinyl groups exhibit significant anticonvulsant properties. One study compared the anticonvulsant activity of various benzamide analogues, including those with pyrrolidinyl substitutions. The compound U-49524E, a pyrrolidinyl benzamide, showed effective seizure protection in electroshock-induced models with an effective dose (ED50) of 35 mg/kg, while related compounds exhibited varying degrees of potency .

Adrenergic Receptor Agonism

Benzamides have been identified as potent agonists for the human β3 adrenergic receptor. A study focused on the structure-activity relationship (SAR) of these compounds found that certain derivatives exhibited high selectivity and potency for β3 receptors compared to β1 and β2 receptors. The research highlighted the potential of these compounds in treating conditions like overactive bladder by modulating adrenergic signaling pathways .

Antimicrobial Properties

Benzamide derivatives have also shown promising antimicrobial activity. A synthesis study reported that various 4-nitro-benzamide derivatives demonstrated effective larvicidal and fungicidal activities against multiple pathogens. For instance, certain compounds achieved a larvicidal efficacy of up to 100% at concentrations as low as 10 mg/L against mosquito larvae .

The biological activity of Benzamide, 4-nitro-3-(3-pyrrolidinyloxy)- can be attributed to its interaction with specific molecular targets:

- Sodium Channel Blockade : The anticonvulsant effects are linked to the compound's ability to inhibit voltage-gated sodium channels, which is crucial for neuronal excitability .

- Adrenergic Modulation : As an agonist at β3 adrenergic receptors, it influences metabolic processes and smooth muscle relaxation, relevant in urological applications .

- Enzyme Interaction : The compound may also interact with various enzymes involved in microbial resistance mechanisms, contributing to its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of benzamide derivatives:

- Anticonvulsant Study : In a comparative analysis of benzamide analogues, U-49524E was highlighted for its rapid action and effectiveness against induced seizures, showcasing the importance of structural modifications for enhancing therapeutic effects .

- Adrenergic Activity Research : A systematic investigation into SAR led to the identification of several potent compounds that selectively activated β3 adrenergic receptors while maintaining low activity at β1 and β2 receptors. This specificity is crucial for minimizing side effects in potential therapeutic applications .

- Antimicrobial Efficacy : A series of novel benzamides were synthesized and evaluated for their larvicidal and fungicidal activities. The results indicated that specific substitutions significantly enhanced biological activity, making them suitable candidates for further development as pesticides or antimicrobial agents .

Summary Table of Biological Activities

| Activity Type | Compound Example | Effective Concentration | Notes |

|---|---|---|---|

| Anticonvulsant | U-49524E | ED50 = 35 mg/kg | Effective against electroshock seizures |

| Adrenergic Agonism | Various | Potent at low doses | Selective for β3 over β1/β2 |

| Antimicrobial | VG1 | 10 mg/L (100% efficacy) | Effective against mosquito larvae |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-nitro-3-(3-pyrrolidinyloxy)-benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of nitro-substituted benzamides typically involves multi-step protocols, including protection/deprotection of functional groups and nitration. For example:

- Step 1 : Introduce the pyrrolidinyloxy group via nucleophilic substitution or coupling reactions under inert conditions (e.g., using Na₂CO₃ as a base in acetonitrile) .

- Step 2 : Nitration at the para-position requires careful control of temperature and stoichiometry to avoid over-nitration or decomposition. Use fuming HNO₃ or mixed acid systems (H₂SO₄/HNO₃) at 0–5°C .

- Optimization : Monitor reaction progress using TLC (dichloromethane mobile phase) and characterize intermediates via FTIR (e.g., nitro group absorption at ~1520 cm⁻¹) and ¹H-NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures using SHELX software to confirm bond angles and nitro-group orientation. SHELXL is recommended for refining high-resolution data .

- Spectroscopy :

- ¹H/¹³C-NMR : Identify pyrrolidinyl protons (δ 1.5–3.5 ppm) and carbonyl carbon (δ ~165 ppm). Use DMSO-d₆ as a solvent for improved solubility .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ ion) with an error margin < 5 ppm .

- Purity : Assess via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (<0.3% deviation) .

Q. What safety protocols are essential when handling nitro-substituted benzamides?

- Methodological Answer :

- Hazard Analysis : Conduct a pre-experiment risk assessment using guidelines from Prudent Practices in the Laboratory (Chapter 4). Evaluate mutagenicity via Ames II testing, as nitro groups may form mutagenic metabolites .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment during nitration steps .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Store decomposed byproducts at 0–6°C to prevent exothermic reactions .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural analysis?

- Methodological Answer :

- Scenario : Discrepancies between NMR-derived torsion angles and X-ray data may arise from dynamic effects (e.g., rotational isomerism).

- Resolution :

- Perform variable-temperature NMR (VT-NMR) to detect conformational changes .

- Use SHELXL’s TWIN command to model twinned crystals or disorder in the nitro/pyrrolidinyl groups .

- Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental spectra .

Q. What strategies can improve the bioactivity of 4-nitro-3-(3-pyrrolidinyloxy)-benzamide derivatives via structure-activity relationship (SAR) studies?

- Methodological Answer :

- Modifications :

- Replace the nitro group with CF₃ or Br to enhance electron-withdrawing effects and stability .

- Vary pyrrolidinyl substituents (e.g., methyl, benzyl) to optimize steric bulk and hydrogen-bonding potential .

- Assays :

- Test inhibitory activity against kinases (e.g., GSK-3β) using fluorescence polarization assays .

- Evaluate solubility via shake-flask method (pH 7.4 buffer) and correlate with LogP values (target < 3) .

Q. How can computational modeling guide the design of derivatives with reduced mutagenic risk?

- Methodological Answer :

- In Silico Tools :

- Use Derek Nexus or Toxtree to predict mutagenicity hotspots (e.g., nitroso intermediates) .

- Perform molecular docking (AutoDock Vina) to prioritize derivatives with lower DNA-binding affinity .

- Validation : Synthesize top candidates and assess mutagenicity via Ames II testing (≥85% concordance with predictions) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies?

- Methodological Answer :

- Potential Causes : Variability in assay conditions (e.g., cell line differences, solvent DMSO concentration).

- Resolution :

- Standardize protocols: Use identical cell lines (e.g., HEK293) and solvent controls (≤0.1% DMSO) .

- Validate hits via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.